3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine
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Overview
Description
3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the fluorosulfonyloxy group and the morpholine moiety. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and morpholine derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features could provide insights into the mechanisms of action of various biological molecules.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. They could serve as lead compounds for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and other specialty
Properties
IUPAC Name |
3-(fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O5S/c12-4-9-7-19-2-1-15(9)11(16)8-3-10(6-14-5-8)20-21(13,17)18/h3,5-6,9H,1-2,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWFLCGKPHUWFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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